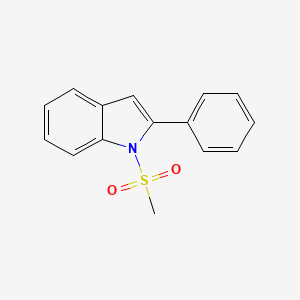

1H-Indole, 1-(methylsulfonyl)-2-phenyl-

Description

Contextualization of Indole (B1671886) Frameworks in Organic Synthesis

The indole scaffold, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its biological significance. In the realm of organic synthesis, the indole ring system offers multiple sites for functionalization, allowing chemists to create diverse libraries of compounds with a wide range of biological activities. omicsonline.org The development of efficient and regioselective methods for the synthesis and modification of indoles remains an active and important area of chemical research.

Significance of N-Methylsulfonyl and C-2 Phenyl Substitutions on the Indole Core

The strategic placement of substituents on the indole core can profoundly influence the molecule's physical, chemical, and biological properties. The introduction of a methylsulfonyl group at the N-1 position serves multiple purposes. Chemically, it acts as an effective protecting group for the indole nitrogen, enhancing the stability of the molecule and directing further reactions to other positions of the ring. From a medicinal chemistry perspective, the methylsulfonyl group can improve a compound's pharmacokinetic profile by modulating its lipophilicity and metabolic stability.

The presence of a phenyl group at the C-2 position is another critical feature. The 2-phenylindole (B188600) moiety is a recognized pharmacophore found in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. omicsonline.org This substitution can facilitate π-π stacking interactions with biological targets and can be further functionalized to fine-tune the molecule's activity.

Overview of Key Research Avenues for 1H-Indole, 1-(methylsulfonyl)-2-phenyl-

Research focused on 1H-Indole, 1-(methylsulfonyl)-2-phenyl- primarily revolves around its synthesis and characterization, laying the groundwork for its potential applications. Synthetic chemists are exploring efficient methods for its preparation, often as part of broader studies on the functionalization of indoles. A key research avenue is the use of this compound as a building block for the synthesis of more complex molecules with potential therapeutic value. Its well-defined structure and the reactivity of its constituent parts make it an attractive starting material for the development of novel compounds targeting a range of biological pathways.

Detailed Research Findings

The synthesis of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- has been reported through methods such as the ultrasound-assisted Mizoroki–Heck coupling followed by C–H amination in a single pot. arabjchem.org Characterization of the compound has been thoroughly carried out using various spectroscopic techniques.

Spectroscopic and Physical Data

The detailed characterization of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- provides a clear fingerprint of the molecule.

| Property | Value | Reference |

|---|---|---|

| Appearance | White solid | arabjchem.org |

| Melting Point | 105–107 °C | arabjchem.org |

| Molecular Formula | C15H13NO2S | nih.gov |

| Molecular Weight | 271.3 g/mol | nih.gov |

The nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are crucial for the unambiguous identification of the compound. arabjchem.org

| Technique | Data | Reference |

|---|---|---|

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 2.73 (s, 3H, Me), 6.72 (s, 1H, C-3 indole H), 7.38 (t, J = 7.3 Hz, 2H, ArH), 7.44 (m, 3H, ArH), 7.57–7.62 (m, 3H, ArH), 8.14 (d, J = 7.9 Hz, 1H, ArH) | arabjchem.org |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 39.5, 113.1, 115.8, 121.1, 124.6, 125.2, 127.7, 128.9, 130.1, 130.3, 132.0, 138.0, 142.0 | arabjchem.org |

| Mass Spectrometry (EI) m/z | 271 (M+, 100%) | arabjchem.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

88207-52-7 |

|---|---|

Molecular Formula |

C15H13NO2S |

Molecular Weight |

271.3 g/mol |

IUPAC Name |

1-methylsulfonyl-2-phenylindole |

InChI |

InChI=1S/C15H13NO2S/c1-19(17,18)16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |

InChI Key |

RNSIABAINXMIFS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indole, 1 Methylsulfonyl 2 Phenyl

Direct Synthetic Routes to 1H-Indole, 1-(methylsulfonyl)-2-phenyl-

Direct synthetic routes predominantly focus on the efficient formation of the 2-phenylindole (B188600) scaffold, the immediate precursor to the target compound. These methods often employ transition-metal catalysis to construct the C2-aryl bond with high regioselectivity.

Palladium-Catalyzed Regioselective Arylation Approaches

Palladium catalysis offers powerful tools for the C-H functionalization of indole (B1671886) rings. One efficient, one-step method to synthesize 2-arylindoles involves the palladium(II)-catalyzed oxidative dehydrogenation of indolines, followed by a regioselective Heck-type arylation. nih.gov This process operates under mild, acid- and base-free conditions, tolerating a broad range of functional groups. The reaction is initiated by the coordination of the indoline (B122111) N-H group to the Pd(II) catalyst, followed by β-hydride elimination to form an indole intermediate in situ. Subsequently, the regenerated Pd(II) catalyst facilitates the C2-arylation of the indole. nih.gov

Another approach demonstrates the synthesis of 2-arylindoles via a direct arylation of indoles with arylsulfonyl hydrazides. rsc.org This method provides structurally diverse 2-arylindoles in good to excellent yields at a moderate temperature of 70 °C. Mild conditions have also been developed for the Pd(OAc)2-catalyzed regioselective cross-coupling between indoles and potassium aryltrifluoroborate salts, which proceeds at room temperature in the presence of Cu(OAc)2. nih.gov

| Catalyst/Reagents | Aryl Source | Conditions | Key Features |

| Pd(OAc)₂, neocuproine | Arylboronic acid | 1,2-DCB, 40 °C, O₂ | One-step from indoline; acid/base-free nih.gov |

| Palladium catalyst | Arylsulfonyl hydrazide | 70 °C | Good to excellent yields rsc.org |

| Pd(OAc)₂, Cu(OAc)₂ | Potassium aryltrifluoroborate | Acetic acid, room temp. | Mild conditions nih.gov |

Heterogeneous Bimetallic Catalysis in Aqueous Media

In a significant advancement towards sustainable chemistry, a heterogeneous palladium-copper on carbon (Pd-Cu/C) catalyst has been developed for the synthesis of indoles in pure water. beilstein-journals.orgnih.govnih.gov This method utilizes a cascade Sonogashira alkynylation–cyclization sequence, coupling an aryl iodide (like 2-iodoaniline) with a terminal alkyne (like phenylacetylene). nih.gov The bimetallic nature of the catalyst is crucial, with palladium facilitating the initial cross-coupling and copper acting as a co-catalyst and a Lewis acid for the subsequent cyclization step. nih.gov

The procedure is noted for its operational simplicity, tolerance to a wide variety of functional groups, and the use of an inexpensive ligand (PPh₃) and base (ethanolamine). beilstein-journals.orgnih.gov The catalyst itself can be prepared by dispersing palladium and copper acetates on charcoal, followed by reduction under a hydrogen atmosphere. nih.gov This approach represents a rare example of multitask heterogeneous bimetallic catalysis for tandem reactions in an environmentally benign solvent. beilstein-journals.org

| Substrates | Catalyst | Solvent/Base | Conditions | Yield |

| 2-Iodoaniline, Phenylacetylene | Pd-Cu/C (2 mol % Pd), PPh₃ | Water / Ethanolamine | 80 °C, 20 h, Ar | 90% beilstein-journals.org |

| N-Tosyl-2-bromoaniline, Phenylacetylene | Pd-Cu/C (2 mol % Pd), PPh₃ | Water / Ethanolamine | 80 °C, 20 h, Ar | 85% nih.gov |

N-Sulfonylation Strategies for Indole Systems

Once the 2-phenylindole core is synthesized, the final step to obtain 1H-Indole, 1-(methylsulfonyl)-2-phenyl- is the attachment of the methylsulfonyl group to the indole nitrogen. This N-sulfonylation is a common transformation for indole systems. The general procedure involves the deprotonation of the indole N-H with a strong base, creating a nucleophilic indolide anion. This anion then reacts with an electrophilic sulfonylating agent, typically methanesulfonyl chloride.

Commonly used bases for this deprotonation include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), or organolithium reagents such as n-butyllithium (BuLi) in THF, often at reduced temperatures. nih.gov Following the deprotonation, the addition of methanesulfonyl chloride results in the formation of the N-S bond, yielding the desired N-sulfonylated product. This method is highly efficient for the synthesis of N-tosylindoles and can be readily adapted for N-mesylation. nih.gov

Cyclization Reactions in 2-Phenylindole Derivative Synthesis

Classical cyclization reactions remain fundamental and widely used methods for constructing the indole nucleus, including the 2-phenylindole scaffold.

The Fischer Indole Synthesis , discovered in 1883, is a cornerstone of indole chemistry. wikipedia.org This reaction produces the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com For the synthesis of 2-phenylindole, phenylhydrazine is condensed with acetophenone (B1666503) to form an acetophenone phenylhydrazone intermediate. slideshare.netijnrd.org This hydrazone then undergoes an acid-catalyzed intramolecular cyclization and rearrangement, involving a nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic 2-phenylindole core. wikipedia.orgslideshare.net A variety of Brønsted acids (e.g., polyphosphoric acid, HCl) or Lewis acids (e.g., ZnCl₂) can be used to catalyze the reaction. wikipedia.org

Another powerful cyclization strategy is the Sonogashira Coupling followed by Cycloaddition . This palladium-catalyzed annulation of o-haloanilines with terminal alkynes is a very convenient route to 2-substituted indoles. nih.gov The process involves a standard Sonogashira cross-coupling reaction between an o-haloaniline and phenylacetylene, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, to form a 2-alkynylaniline intermediate. nih.govmdpi.com This intermediate then undergoes an intramolecular cyclization, where the nucleophilic nitrogen attacks the triple bond, to afford the 2-phenylindole product. This cyclization can be promoted by various metal alkoxides or Lewis acids. nih.gov

Sustainable and Efficient Synthetic Protocols

Modern organic synthesis places a strong emphasis on sustainability and efficiency, leading to the development of "green" and streamlined protocols for indole synthesis. acs.org

Sustainable approaches focus on minimizing environmental impact. A key example is the use of water as a reaction solvent, as seen in the heterogeneous bimetallic catalysis for 2-phenylindole synthesis. beilstein-journals.orgnih.gov This method not only avoids volatile organic solvents but also allows for the potential recycling of the heterogeneous catalyst, further enhancing its green credentials. acs.org The development of protocols using environmentally benign solvents like ethanol (B145695) also contributes to this goal. nih.govexeter.ac.uk

Chemical Reactivity and Functionalization of 1h Indole, 1 Methylsulfonyl 2 Phenyl

Transformations at the Indole (B1671886) Ring System

The methylsulfonyl group profoundly influences the reactivity of the indole core. By withdrawing electron density, it deactivates the pyrrole (B145914) ring towards traditional electrophilic aromatic substitution but activates it for other modes of functionalization, particularly at the C-3 position.

The C-3 position of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- is the most nucleophilic site and is prone to a variety of functionalization reactions. The N-sulfonyl group facilitates the formation of a reactive alkylideneindolenine intermediate, which serves as a key precursor for introducing substituents at the C-3 position. nih.gov This strategy involves the presence of a leaving group at a benzylic carbon attached to C-3, which, upon elimination under basic conditions, generates the vinylogous imine intermediate. This intermediate readily undergoes nucleophilic addition, leading to a diverse array of C-3 functionalized indole adducts. nih.gov

Common C-3 functionalization methods include:

Michael Addition: Arenesulfonyl indoles can act as Michael acceptors. For instance, they react with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a suitable catalyst. nih.gov

Friedel-Crafts Reactions: The activated intermediate can undergo Friedel-Crafts-type reactions with electron-rich aromatic and heteroaromatic compounds. nih.gov

Vilsmeier-Haack Formylation: Direct formylation at the C-3 position can be achieved using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the corresponding indole-3-carbaldehyde, a valuable synthetic intermediate. nih.gov

α-Alkylation of Aldehydes: In the presence of catalysts like L-proline, aldehydes can be α-alkylated using the vinylogous imine intermediates derived from arenesulfonyl indoles. nih.gov

| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Malononitrile | Quinidine derived thiourea | C-3 substituted indole with a dicyanomethyl group | nih.gov |

| α-Alkylation | Aldehydes | L-proline | C-3 alkylated aldehyde derivatives | nih.gov |

| Friedel-Crafts Reaction | 2-Naphthol | Organocatalyst | C-3 arylated indoles | nih.gov |

| Asymmetric Reaction | Glycine derivatives | AgCl / Chiral phosphoramidite (B1245037) ligand | Chiral C-3 functionalized indole derivatives | nih.gov |

The outcome and rate of functionalization reactions on the 1H-Indole, 1-(methylsulfonyl)-2-phenyl- scaffold are significantly influenced by the electronic and steric nature of other substituents on the indole ring or the 2-phenyl group. nih.gov

Electronic Effects: Electron-withdrawing groups (EWGs) on the indole ring generally enhance the reactivity of intermediates like the alkylideneindolenine by further lowering the electron density. Conversely, electron-donating groups (EDGs) can decrease reactivity. For example, in the synthesis of 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, substituents at the C-5 position (such as -H, -F, -Cl, -CH₃, -OCH₃) were shown to modulate the biological activity, indicating their influence on the molecule's electronic properties. researchgate.net A methoxy (B1213986) group (EDG) at C-5 resulted in the highest potency and selectivity in COX-2 inhibition studies. researchgate.net

Steric Effects: Bulky substituents, particularly near the reaction center (e.g., at C-2 or C-4), can hinder the approach of nucleophiles or reagents, thereby slowing down the reaction rate or influencing the stereochemical outcome. nih.gov In reactions involving 1,2,3-triazines, which can be analogous, substitution at positions adjacent to the reaction site was found to diminish the reaction rate due to steric hindrance and disruption of electronic conjugation. nih.gov

Reactions Involving the Methylsulfonyl Group

The N-methylsulfonyl group, while crucial for activating the indole ring for certain reactions, is often viewed as a protecting group that can be removed or transformed in subsequent synthetic steps.

Key transformations include:

Reductive Cleavage: The N-S bond of the sulfonamide can be cleaved under reductive conditions. This process regenerates the N-H indole, which can be useful for late-stage functionalization or for accessing the final target molecule if the N-H moiety is desired. chemrxiv.org

Elimination: Under specific conditions, the entire methylsulfonyl group can be eliminated. For instance, radical cyclizations of certain N-sulfonylindoles can proceed with the elimination of a sulfonyl radical to form transient imines. beilstein-journals.org In related heterocyclic systems like dihydroquinolines, heating with a base can induce the elimination of the methylsulfonyl group to yield the fully aromatic quinoline. nih.gov

1,3-Sulfonyl Migration: In some cases, particularly with specific substitution patterns and reaction conditions, the methylsulfonyl group has been observed to migrate from the nitrogen atom to a carbon atom on the ring system. nih.gov

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Elimination | Radical cyclization (e.g., with tin hydride) | Formation of imine intermediate via sulfonyl radical elimination | beilstein-journals.org |

| Elimination | K₂CO₃, DMF, 90 °C (in dihydroquinolines) | Aromatization via elimination of the mesyl group | nih.gov |

| Cleavage | HF conditions (for N-mesitylenesulfonyl) | Removal of the sulfonyl protecting group | umn.edu |

| Reductive Cleavage | Mild reductive methods | Cleavage of N-S bond to generate amines and sulfinates | chemrxiv.org |

Nucleophilic Addition Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful carbon-based nucleophiles that can react with electrophilic centers. mnstate.edumasterorganicchemistry.comleah4sci.com In the context of 1H-Indole, 1-(methylsulfonyl)-2-phenyl-, these reagents can participate in addition reactions, particularly with derivatives containing electrophilic sites like carbonyl groups.

For example, if the C-3 position is functionalized with a carbonyl group (e.g., an aldehyde or ketone), organometallic reagents will readily add to it. youtube.com The reaction proceeds via a nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields an alcohol. youtube.comthermofisher.com If the C-3 substituent is an ester, Grignard reagents typically add twice, first via an addition-elimination mechanism to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after workup. masterorganicchemistry.comsaskoer.ca

Chemo- and Regioselectivity in Modifications of the Scaffold

Achieving selectivity is a critical challenge in the functionalization of multifunctional molecules like 1H-Indole, 1-(methylsulfonyl)-2-phenyl-.

Regioselectivity: The inherent electronic properties of the N-sulfonylated indole ring direct most electrophilic attacks and nucleophilic additions (via intermediates) to the C-3 position. However, under different catalytic systems, other positions can be targeted. For instance, catalyst-controlled C-H activation can enable selective functionalization at either the C-2 or C-3 positions of indole-3-carboxamides by switching between Iridium(III) and Rhodium(I) catalysts. nih.gov The Rh(I) system can even promote a 1,2-acyl translocation followed by C-3 functionalization. nih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a molecule containing both an indole ring and a carbonyl group, the choice of reagent and conditions will determine which site reacts. A soft nucleophile might preferentially react at the C-3 position via a Michael addition pathway, while a hard nucleophile like a Grignard reagent will likely attack a carbonyl group directly (1,2-addition). libretexts.orglibretexts.org The N-methylsulfonyl group itself is generally stable to many reaction conditions used to modify other parts of the molecule but can be selectively removed or transformed as discussed previously. chemrxiv.org

The interplay between the directing effect of the N-sulfonyl group, the inherent reactivity of the indole nucleus, and the choice of reagents and catalysts allows for a controlled and selective modification of the 1H-Indole, 1-(methylsulfonyl)-2-phenyl- scaffold.

Computational and Theoretical Investigations of 1h Indole, 1 Methylsulfonyl 2 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Structure

The electronic structure of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- has been investigated using quantum chemical calculations. Density Functional Theory (DFT) is a primary method for such studies, providing insights into the molecule's geometry and electronic properties.

Specifically, calculations have been performed using the B3LYP functional with the 6-31G(d,p) basis set. This approach is used to optimize the molecular geometry of the compound in the gas phase. The optimized structure can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. The differences between the theoretical (gas-phase) and experimental (solid-state) structures can be attributed to the effects of crystal packing and intermolecular forces.

Key structural parameters derived from these calculations include bond lengths and angles. For instance, the bond angle of the S-N-C8 linkage in the optimized structure provides information about the local geometry around the sulfonyl group and the indole (B1671886) nitrogen.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling provides critical insights into the three-dimensional arrangement of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- and its interactions with other molecules.

Conformational Analysis: The conformation of the molecule is characterized by the relative orientation of its constituent parts, notably the phenyl ring and the methylsulfonyl group relative to the indole plane. The dihedral angle between the indole ring and the C-phenyl ring is a key parameter. Theoretical calculations in the gas phase can be compared to the solid-state structure determined by X-ray diffraction to understand the influence of the crystalline environment on the molecular conformation. The molecule, in its entirety, is not planar. The phenyl ring is twisted with respect to the indole moiety, and this twist is quantified by the dihedral angle.

Interactive Table: Selected Bond Lengths from Computational Modeling

| Atom 1 | Atom 2 | Bond Length (Å) |

| S | O1 | 1.435 |

| S | O2 | 1.438 |

| S | N | 1.687 |

| N | C8 | 1.421 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Specific Quantitative Structure-Property Relationship (QSPR) models for 1H-Indole, 1-(methylsulfonyl)-2-phenyl- have not been reported in the scientific literature. QSPR studies are mathematical models that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. jocpr.com

These models are typically developed using a large dataset of structurally related compounds. jocpr.comnih.gov For example, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), have been widely applied to various classes of indole derivatives to predict properties like lipophilicity (log P), toxicity (LD50), or specific biological activities. jocpr.comjocpr.comnih.govmdpi.com The process involves calculating a range of molecular descriptors (e.g., electronic, topological, geometric) for each compound in a training set and then using statistical methods, such as multiple linear regression, to build a predictive model. nih.gov Such a model could then be used to estimate the properties of new, unsynthesized indole derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is used to understand the chemical reactivity and electronic properties of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity.

For 1H-Indole, 1-(methylsulfonyl)-2-phenyl-, the HOMO is primarily localized on the electron-rich 2-phenylindole (B188600) moiety. In contrast, the LUMO is distributed over the entire molecule. The calculated energies of these orbitals and the resulting energy gap provide a quantitative measure of the molecule's electronic stability and potential reactivity in chemical reactions.

Interactive Table: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.45 |

| HOMO-LUMO Energy Gap | 5.05 |

Elucidation of Noncovalent Interactions and Supramolecular Network Formation

The study of noncovalent interactions is essential for understanding how molecules of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- assemble in the solid state to form a stable crystal lattice. The primary techniques for this investigation are X-ray crystallography complemented by computational tools like Hirshfeld surface analysis.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions. For this compound, the analysis reveals that the crystal packing is dominated by a combination of C–H···O and C–H···π interactions.

C–H···O Interactions: These interactions occur between hydrogen atoms from the phenyl and indole rings and the oxygen atoms of the methylsulfonyl group. These linkages connect molecules into specific motifs.

C–H···π Interactions: These involve hydrogen atoms interacting with the π-electron system of the aromatic rings (both indole and phenyl).

Together, these noncovalent bonds create a complex three-dimensional supramolecular network that defines the crystal structure of the compound. The prevalence and geometry of these interactions dictate the physical properties of the material.

Synthetic Utility of 1h Indole, 1 Methylsulfonyl 2 Phenyl As a Building Block

Role in the Modular Synthesis of Complex Organic Architectures

The structure of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- is well-suited for its role as a modular component in the construction of more complex molecules. The N-methylsulfonyl group is a key feature, serving multiple functions. Primarily, it acts as a robust protecting group for the indole (B1671886) nitrogen. This protection enhances the stability of the indole ring towards various reagents and reaction conditions, preventing unwanted side reactions and allowing for precise chemical modifications at other positions of the molecule. nih.gov

Furthermore, the N-sulfonyl group is known to act as a directing group in metalation reactions. For instance, N-sulfonyl protection can facilitate regioselective lithiation at the C2 position of the indole ring, which can then be reacted with various electrophiles. nih.gov While the C2 position in the title compound is already substituted with a phenyl group, this underlying principle allows for controlled functionalization at other sites, such as the C3 position or on the phenyl ring itself, by preventing interference from the typically reactive N-H bond of an unprotected indole.

The utility of N-sulfonylated indoles as synthetic intermediates is well-documented. For example, the closely related compound 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is recognized as a useful intermediate in the preparation of complex natural alkaloids and potent kinase inhibitors. researchgate.net This demonstrates a clear precedent for using the N-sulfonyl indole framework as a reliable starting point for multi-step syntheses. By leveraging modern synthetic techniques like transition-metal-catalyzed cross-coupling and C-H functionalization, the 1H-Indole, 1-(methylsulfonyl)-2-phenyl- core can be methodically elaborated to build intricate, polycyclic, and highly functionalized organic architectures. acs.orgrsc.org

Scaffold for Chemical Library Generation and Diversification

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds that bind to a variety of biological targets. nih.govnih.gov 1H-Indole, 1-(methylsulfonyl)-2-phenyl- serves as an excellent core structure, or scaffold, for generating chemical libraries—large collections of related compounds—used in drug discovery and materials science. This process, known as diversity-oriented synthesis, allows for the systematic exploration of a compound's structure-activity relationships (SAR). rsc.orgrsc.org

Extensive research on closely related 2-phenyl indole analogues highlights the effectiveness of this approach. Specifically, the isomeric scaffold, 2-(4-methylsulfonylphenyl)-1H-indole, has been systematically modified to produce extensive libraries of derivatives evaluated for various biological activities, including antimicrobial and anti-inflammatory effects. nih.govnih.govresearchgate.net These diversification strategies, which are directly applicable to the 1H-Indole, 1-(methylsulfonyl)-2-phenyl- scaffold, include:

Modification at the C3-position: The C3 position of the indole ring is a common site for functionalization. In analogue studies, an aldehyde group at C3 was used as a versatile handle to synthesize a wide array of hydrazones, oximes, and benzimidazoles, each introducing new chemical properties. nih.govresearchgate.net

Substitution on the Indole Core: Different substituents (e.g., fluorine, chlorine, methyl, methoxy) have been introduced at the C5 position of the indole ring to finely tune the electronic and steric properties of the molecule, leading to optimized biological activity, such as enhanced selectivity for the COX-2 enzyme. mdpi.comresearchgate.net

Substitution on the N1-position: While the title compound features a methylsulfonyl group, studies on related scaffolds have explored the introduction of various benzyl (B1604629) and other substituted groups at the N1 position to probe their impact on anti-inflammatory activity. researchgate.net

These systematic modifications allow chemists to generate a diverse set of molecules from a single, reliable core structure, which is crucial for identifying lead compounds in drug discovery programs.

| Core Scaffold | Position of Modification | Example Substituents/Functional Groups | Purpose of Diversification | Reference |

|---|---|---|---|---|

| 2-Phenyl Indole | C3 Position | Hydrazones, Oximes, Benzimidazoles | Generation of novel antimicrobial and anti-inflammatory agents. | nih.govresearchgate.net |

| 2-Phenyl Indole | C5 Position | -H, -F, -Cl, -CH₃, -OCH₃ | Structure-Activity Relationship (SAR) studies for COX-2 inhibition. | mdpi.comresearchgate.net |

| 2-Phenyl Indole | N1 Position | -H, Substituted Benzyl Groups | Investigation of anti-inflammatory and COX-2 inhibitory activity. | researchgate.net |

Development of Novel Synthetic Reagents and Catalytic Systems

The primary application of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- reported in chemical literature is as a structural motif and a building block for the synthesis of more complex molecules. Its use as a direct synthetic reagent or as a ligand in catalytic systems is not a widely documented area of research.

In broader synthetic chemistry, certain classes of N-sulfonyl compounds, such as N-sulfonyl-1,2,3-triazoles, are employed as precursors to generate reactive intermediates for use in transition-metal catalysis. rsc.orgresearchgate.net However, these applications involve the specific chemistry of the triazole ring and are not directly transferable to the stable indole core of the title compound. Similarly, while inorganic materials functionalized with sulfonic acid groups can serve as solid-phase catalysts, this is mechanistically distinct from the role of an individual organic molecule like 1H-Indole, 1-(methylsulfonyl)-2-phenyl-. mdpi.com Therefore, its value lies predominantly in its capacity to be chemically transformed, rather than to facilitate the transformation of other molecules.

Future Prospects in Advanced Organic Synthesis

The synthetic utility of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- is well-established through its role as a stable and versatile building block. Future applications are expected to build upon this foundation, capitalizing on advances in synthetic methodology and a deeper understanding of the biological importance of the 2-phenyl indole scaffold.

A significant future direction lies in the application of diversity-oriented synthesis (DOS) strategies. acs.orgrsc.org Using this scaffold as a starting point, automated and high-throughput synthesis techniques can be employed to rapidly generate large and structurally diverse chemical libraries. These libraries can then be screened against a wide array of biological targets to identify novel therapeutic leads.

Furthermore, the continued development of modern synthetic methods, such as late-stage functionalization, electrochemical synthesis, and site-selective C-H activation, will provide powerful tools to decorate the 1H-Indole, 1-(methylsulfonyl)-2-phenyl- core with unprecedented precision and efficiency. rsc.orgresearchgate.net These methods will allow chemists to access novel chemical space and create analogues with highly tailored properties that would be difficult to produce using traditional techniques. Given the potent anti-inflammatory, antimicrobial, and anticancer activities observed in closely related analogues, libraries derived from this specific N-sulfonylated scaffold hold significant promise for the discovery of next-generation pharmaceuticals with potentially improved efficacy, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Q & A

Basic Synthesis & Optimization

Q: What are the established synthetic routes for 1-(methylsulfonyl)-2-phenyl-1H-indole, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?

Methodological Answer:

The synthesis typically involves sulfonylation of 2-phenyl-1H-indole using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

- Reagent stoichiometry: A 1.2:1 molar ratio of methylsulfonyl chloride to indole derivative minimizes side reactions.

- Temperature: Reactions are conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

- Solvent choice: Dichloromethane or THF is preferred for solubility and inertness.

Yield optimization may require purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Similar protocols are validated in sulfonylated indole derivatives, such as ethyl 1-phenylsulfonyl-1H-indole-2-carboxylate .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of 1-(methylsulfonyl)-2-phenyl-1H-indole?

Methodological Answer:

- NMR spectroscopy: H and C NMR identify substituent positions (e.g., methylsulfonyl group at N1, phenyl at C2). Aromatic protons in the indole ring typically resonate at δ 7.2–8.3 ppm.

- X-ray crystallography: Monoclinic crystal systems (space group ) with unit cell parameters Å, Å, Å, and β = 105.374(2)° confirm molecular geometry .

- Mass spectrometry: High-resolution ESI-MS provides exact mass verification (e.g., calculated for ) .

Advanced Biological Activity Evaluation

Q: How can researchers design in vitro assays to assess the anticancer potential of 1-(methylsulfonyl)-2-phenyl-1H-indole?

Methodological Answer:

- Enzyme inhibition assays: Screen against kinases (e.g., EGFR, VEGFR) or HIV-1 reverse transcriptase (RT), as sulfonylated indoles show inhibitory activity .

- Cytotoxicity studies: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Compare to positive controls (e.g., doxorubicin).

- Mechanistic alignment: Align targets with cancer hallmarks (e.g., sustained proliferative signaling, evasion of growth suppressors) .

- Data validation: Replicate results across multiple cell lines and use siRNA knockdown to confirm target specificity.

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities of sulfonamide indole derivatives?

Methodological Answer:

- Purity verification: Use HPLC (>95% purity) to rule out impurities affecting activity.

- Assay standardization: Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and enzyme assay buffers.

- Structural analogs: Compare activities of closely related compounds (e.g., 1-phenylsulfonyl vs. methylsulfonyl substituents) to identify pharmacophores .

- Meta-analysis: Review literature for trends (e.g., higher activity in derivatives with electron-withdrawing groups at C2) .

Computational Mechanistic Studies

Q: What computational approaches predict the interaction of 1-(methylsulfonyl)-2-phenyl-1H-indole with biological targets?

Methodological Answer:

- Molecular docking: Use crystal structures (e.g., PDB entries for HIV-1 RT) to model binding poses. AutoDock Vina or Schrödinger Suite are recommended.

- MD simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and hydrogen-bonding networks.

- QSAR modeling: Correlate substituent electronic properties (Hammett σ constants) with activity data to guide derivative design .

Safety & Handling Protocols

Q: What safety measures are critical when handling 1-(methylsulfonyl)-2-phenyl-1H-indole in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Store in airtight containers at 2–8°C, away from light and moisture.

- Waste disposal: Neutralize with 10% sodium bicarbonate before disposal as hazardous chemical waste.

- Emergency protocols: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Refer to SDS guidelines for related sulfonamide compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.